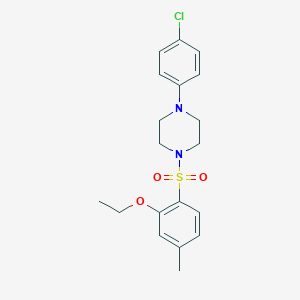
1-(4-Chlorophenyl)-4-((2-ethoxy-4-methylphenyl)sulfonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorophenyl)-4-((2-ethoxy-4-methylphenyl)sulfonyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a 4-chlorophenyl group and a 2-ethoxy-4-methylphenylsulfonyl group
Preparation Methods
The synthesis of 1-(4-Chlorophenyl)-4-((2-ethoxy-4-methylphenyl)sulfonyl)piperazine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloroaniline, 2-ethoxy-4-methylbenzenesulfonyl chloride, and piperazine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or toluene, and catalysts such as triethylamine or pyridine.
Synthetic Route: The synthetic route generally involves the nucleophilic substitution of the 4-chloroaniline with the 2-ethoxy-4-methylbenzenesulfonyl chloride to form an intermediate. This intermediate is then reacted with piperazine to yield the final product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-(4-Chlorophenyl)-4-((2-ethoxy-4-methylphenyl)sulfonyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom or the sulfonyl group is replaced by other nucleophiles, such as amines or thiols.
Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the cleavage of the sulfonyl group and the formation of corresponding phenols or sulfonic acids.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Chlorophenyl)-4-((2-ethoxy-4-methylphenyl)sulfonyl)piperazine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Research is conducted to explore its potential as a therapeutic agent for various diseases, including neurological disorders and inflammatory conditions.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-4-((2-ethoxy-4-methylphenyl)sulfonyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(4-Chlorophenyl)-4-((2-ethoxy-4-methylphenyl)sulfonyl)piperazine can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)piperazine: This compound lacks the sulfonyl group and has different chemical and biological properties.
4-((2-Ethoxy-4-methylphenyl)sulfonyl)piperazine: This compound lacks the 4-chlorophenyl group and may exhibit different reactivity and applications.
1-(4-Methylphenyl)-4-((2-ethoxy-4-methylphenyl)sulfonyl)piperazine:
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-chlorophenyl)-4-(2-ethoxy-4-methylphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O3S/c1-3-25-18-14-15(2)4-9-19(18)26(23,24)22-12-10-21(11-13-22)17-7-5-16(20)6-8-17/h4-9,14H,3,10-13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URVVWWOLSBFTNE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
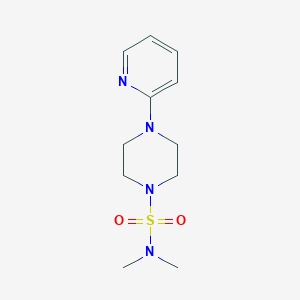
![1-[(4-Methyl-1-piperidinyl)sulfonyl]-4-(2-pyridinyl)piperazine](/img/structure/B503039.png)
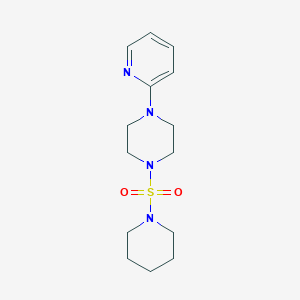
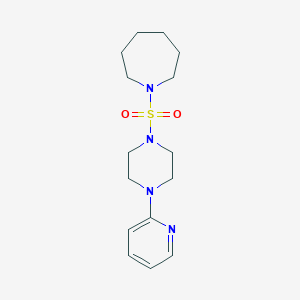
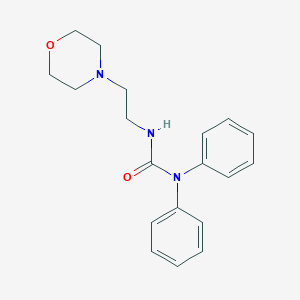
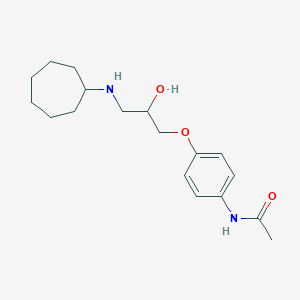
![4-(4-Chlorophenyl)-1-[(4-methylpiperidyl)sulfonyl]piperazine](/img/structure/B503048.png)
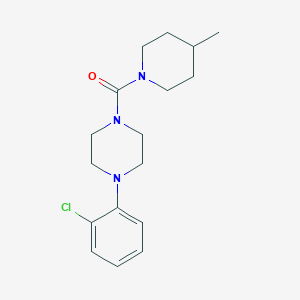
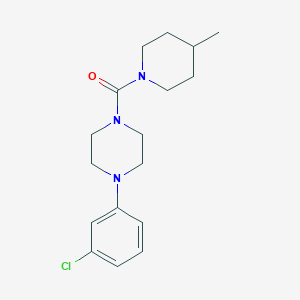

![1-(3-Chloro-2-methylphenyl)-4-[(4-methyl-1-piperidinyl)carbonyl]piperazine](/img/structure/B503054.png)
![1-([1,1'-Biphenyl]-4-yloxy)-3-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-2-propanol](/img/structure/B503056.png)

![2-chloro-N-{2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}benzamide](/img/structure/B503061.png)
